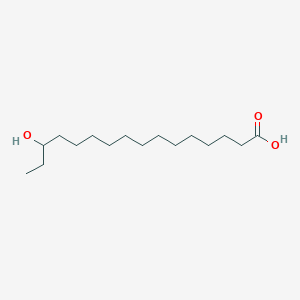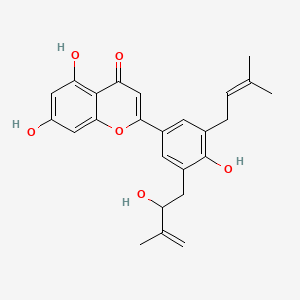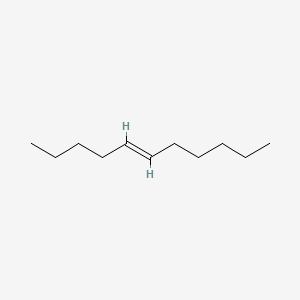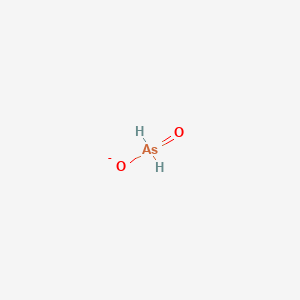
(R)-2-propylmalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-propylmalic acid is a 2-propylmalic acid.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment : (R)-2-Propyloctanoic acid, a derivative of (R)-2-propylmalic acid, has been developed as a therapeutic agent for Alzheimer's disease. A practical synthesis method for this compound was described by Hasegawa and Yamamoto (2000) in their study, utilizing a chiral auxiliary under improved conditions for high-yield and high optical purity production (Hasegawa & Yamamoto, 2000).
Microbial Screening for Herbicide Synthesis : Zhou et al. (2020) developed a novel microplate assay method for rapidly screening microbial isolates capable of hydroxylating R-2-phenoxypropionic acid to R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA), an important intermediate for aryloxyphenoxypropionate (APP) herbicide synthesis. They identified several strains, including Penicillium oxalicum and Aspergillus versicolor, with high bioconversion rates (Zhou et al., 2020).
Rubber Adhesion Improvement : Romero-Sánchez, Pastor-Blas, and Martín-Martínez (2000) investigated the effectiveness of different solvents in the chlorination of styrene-butadiene rubber (SBR) using trichloroisocyanuric acid, impacting the adhesion properties of the rubber. This study provides insights into the modifications of rubber surfaces for enhanced adhesion properties (Romero-Sánchez et al., 2000).
Rapid Screening Assay for (R)-HPOPA Producing Microbes : Hu et al. (2019) developed a rapid throughput assay for screening bacterial and fungal strains that can produce (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA), an intermediate for aryloxyphenoxypropionic acid herbicides. This method offers a simple, rapid, and accurate approach for identifying potential (R)-HPOPA producing strains (Hu et al., 2019).
Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) reviewed the production of propionic acid (propionate) through microbial fermentation, exploring different metabolic pathways. This research is significant for applications in the food, cosmetic, plastics, and pharmaceutical industries (Gonzalez-Garcia et al., 2017).
Biocompatible Polyester for Therapeutic Applications : Bear et al. (1999) synthesized a biosynthetic stereocopolymer of 3-methylmalic acid for temporary therapeutic applications. This research demonstrated the hydrolyzable and biocompatible properties of this polyester, which degrades into optically active 3-methylmalic acid, potentially useful in temporary therapeutic applications (Bear et al., 1999).
Propiedades
Fórmula molecular |
C7H12O5 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-2-propylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-2-3-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)/t7-/m1/s1 |
Clave InChI |
KLURIVUFKOVPER-SSDOTTSWSA-N |
SMILES isomérico |
CCC[C@@](CC(=O)O)(C(=O)O)O |
SMILES |
CCCC(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCCC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one](/img/structure/B1236418.png)
![N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1236420.png)



![1-Benzyl-4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)pyridinium chloride](/img/structure/B1236427.png)






